molecular formula C44H85NO8 B1259346 beta-D-glucosyl-N-eicosanoylsphingosine

beta-D-glucosyl-N-eicosanoylsphingosine

カタログ番号: B1259346
分子量: 756.1 g/mol
InChIキー: DFELABABMXOKTD-IYFIADHGSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Beta-D-glucosyl-N-eicosanoylsphingosine is a beta-D-glucosyl-N-acylsphingosine in which the acyl group is specified as eicosanoyl. It has a role as a mouse metabolite. It derives from an icosanoic acid.
Glucosylceramide (D18:1/20:0), also known as C20 glccer or glccer(D18:1/20:0), belongs to the class of organic compounds known as glycosyl-n-acylsphingosines. Glycosyl-N-acylsphingosines are compounds containing a sphingosine linked to a simple glucosyl moiety. Glucosylceramide (D18:1/20:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Glucosylceramide (D18:1/20:0) has been found throughout most human tissues, and has also been primarily detected in blood. Within the cell, glucosylceramide (D18:1/20:0) is primarily located in the membrane (predicted from logP) and endosome. Glucosylceramide (D18:1/20:0) can be biosynthesized from arachidic acid.

科学的研究の応用

Biological Functions

  • Cell Membrane Integrity :
    • Glucosylceramides, including beta-D-glucosyl-N-eicosanoylsphingosine, are integral to maintaining the structural integrity of cell membranes. They contribute to membrane fluidity and stability, which are vital for proper cellular function.
  • Role in Disease :
    • Accumulation of glucosylceramides is associated with several lysosomal storage diseases, such as Gaucher disease and Krabbe disease. In these conditions, mutations in specific genes lead to enzyme deficiencies that prevent the breakdown of glucosylceramides, resulting in their accumulation within cells .
  • Immune Modulation :
    • Recent studies suggest that this compound may exert immunomodulatory effects on natural killer T (NKT) cells. This property could have implications for treating immune-mediated disorders .

Pharmacological Applications

  • Cancer Research :
    • Glucosylceramides have been implicated in tumor progression and multidrug resistance in cancer cells. Research indicates that they may influence the immune response against tumors and could serve as potential therapeutic targets .
  • Neurodegenerative Diseases :
    • The role of glucosylceramides in neurodegenerative diseases like Parkinson's disease has been explored due to their involvement in cellular signaling pathways that affect neuronal health .
  • Antimicrobial Activity :
    • Some studies have indicated that derivatives of this compound exhibit antimicrobial properties, suggesting potential applications in developing new antibiotics or antifungal agents .

Gaucher Disease

A significant body of research has focused on the role of glucosylceramides in Gaucher disease. In patients with this condition, a deficiency in the enzyme glucocerebrosidase leads to an accumulation of glucosylceramide within macrophages, causing various symptoms including splenomegaly and bone pain. Enzyme replacement therapy has been shown to reduce glucosylceramide levels and improve clinical outcomes .

Cancer Multidrug Resistance

Studies have demonstrated that elevated levels of glucosylceramide can contribute to the development of multidrug resistance in cancer cells by altering drug uptake and efflux mechanisms. Targeting the metabolic pathways involving glucosylceramide may enhance the efficacy of existing chemotherapeutic agents .

特性

分子式

C44H85NO8

分子量

756.1 g/mol

IUPAC名

N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]icosanamide

InChI

InChI=1S/C44H85NO8/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-40(48)45-37(36-52-44-43(51)42(50)41(49)39(35-46)53-44)38(47)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h31,33,37-39,41-44,46-47,49-51H,3-30,32,34-36H2,1-2H3,(H,45,48)/b33-31+/t37-,38+,39+,41+,42-,43+,44+/m0/s1

InChIキー

DFELABABMXOKTD-IYFIADHGSA-N

異性体SMILES

CCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O

正規SMILES

CCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O

物理的記述

Solid

溶解性

Insoluble

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
beta-D-glucosyl-N-eicosanoylsphingosine
Reactant of Route 2
Reactant of Route 2
beta-D-glucosyl-N-eicosanoylsphingosine
Reactant of Route 3
Reactant of Route 3
beta-D-glucosyl-N-eicosanoylsphingosine
Reactant of Route 4
Reactant of Route 4
beta-D-glucosyl-N-eicosanoylsphingosine
Reactant of Route 5
beta-D-glucosyl-N-eicosanoylsphingosine
Reactant of Route 6
beta-D-glucosyl-N-eicosanoylsphingosine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。